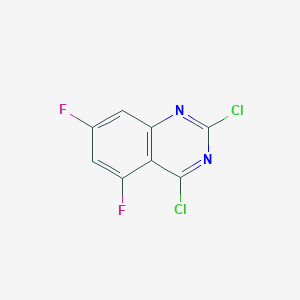
2,4-Dichloro-5,7-difluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,7-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl2F2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 7 on the quinazoline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-difluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, followed by chlorination and fluorination reactions . The reaction conditions often involve the use of non-toxic solvents and accessible raw materials, making the process suitable for industrial production .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of fatty amines as solvents and controlled reaction temperatures between 20 and 100°C are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5,7-difluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5,7-difluoroquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5,7-difluoroquinazoline involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms is a key area of research .
Comparación Con Compuestos Similares
2,4-Dichloro-6,8-difluoroquinazoline: Similar in structure but with fluorine atoms at positions 6 and 8.
2,4-Dichloroquinazoline: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,4-Dichloro-5,7-difluoroquinazoline is unique due to the specific positioning of chlorine and fluorine atoms, which enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C8H2Cl2F2N2 |
|---|---|
Peso molecular |
235.01 g/mol |
Nombre IUPAC |
2,4-dichloro-5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H |
Clave InChI |
MGCSHQRFUIAIDV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
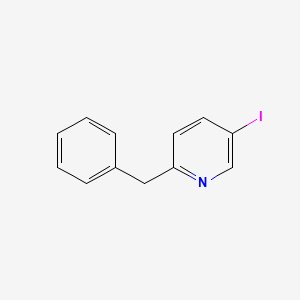
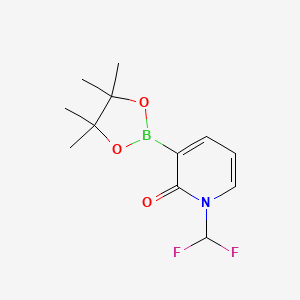
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
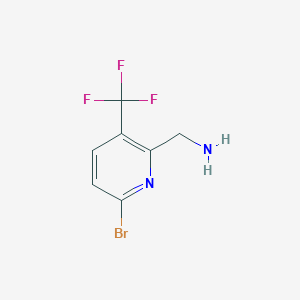
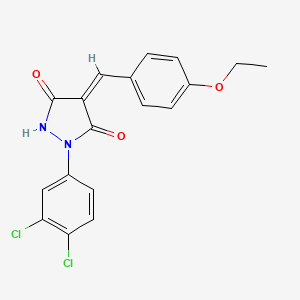
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)


![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
